molecular formula C52H89NO11Si B585446 24-O-Triisopropylsilyl 9-Norketo FK-506 CAS No. 1356930-61-4

24-O-Triisopropylsilyl 9-Norketo FK-506

Cat. No.: B585446
CAS No.: 1356930-61-4
M. Wt: 932.365
InChI Key: QOPPKWCRXKAHTN-NPTASCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

24-O-Triisopropylsilyl 9-Norketo FK-506 (CAS 1356930-61-4) is a chemically modified derivative of the potent immunosuppressant Tacrolimus (FK-506). This compound is characterized as a colorless oil with a molecular formula of C 52 H 89 NO 11 Si and a molecular weight of 932.35 . It is specifically documented as a protected impurity or synthetic intermediate of FK-506, prepared through a base-mediated rearrangement and oxidation of the parent compound . The research value of this compound is intrinsically linked to the biological activity of FK-506. FK-506 itself is a crucial immunosuppressant drug that acts by binding to the intracellular protein FKBP-12. The resulting FKBP12-FK-506 complex then inhibits the calcium-dependent phosphatase calcineurin, thereby suppressing T-cell activation and interleukin-2 transcription . Beyond its immunosuppressive applications, research into FK-506 and its analogs has revealed significant potential in other areas, including antifungal and neurotrophic activities . As a synthetic intermediate or reference standard, this compound is a valuable tool for researchers engaged in synthetic chemistry, analytical method development, and structure-activity relationship (SAR) studies aimed at developing novel calcineurin inhibitors with modified properties, such as reduced immunosuppressive activity or enhanced antifungal effects . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with care, and it is recommended to be stored refrigerated at 2-8°C .

Properties

CAS No.

1356930-61-4

Molecular Formula

C52H89NO11Si

Molecular Weight

932.365

InChI

InChI=1S/C52H89NO11Si/c1-16-19-40-25-34(8)24-35(9)26-46(60-14)49-47(61-15)28-37(11)52(58,63-49)51(57)53-23-18-17-20-41(53)50(56)62-48(36(10)27-39-21-22-42(54)45(29-39)59-13)38(12)44(30-43(40)55)64-65(31(2)3,32(4)5)33(6)7/h16,25,27,31-33,35,37-42,44-49,54,58H,1,17-24,26,28-30H2,2-15H3/b34-25?,36-27+/t35-,37+,38+,39-,40+,41-,42+,44-,45+,46-,47-,48+,49+,52+/m0/s1

InChI Key

QOPPKWCRXKAHTN-NPTASCMRSA-N

SMILES

CC1CC(C2C(CC(C(O2)(C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O[Si](C(C)C)(C(C)C)C(C)C)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC

Synonyms

[3S-[3R*[E(1S*,3S*,4S*)],4S*,5R*,8S*,9E,12R*,14R*,15S*,16R*,18S*,19S*,25aR*]]- 3,4,5,6,8,11,12,13,14,15,16,17,18,19,23,24,25,25a-Octadecahydro-5-O-Triisopropylsilyl-19-hydroxy-3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl]-14,16-dimethoxy-4,10

Origin of Product

United States

Preparation Methods

Preparation of 9-Norketo FK-506

The precursor 9-Norketo FK-506 (CAS: 123719-19-7) is synthesized through oxidation of FK-506 at the 9-position. Common oxidizing agents include pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in H₂SO₄), which selectively convert the secondary alcohol to a ketone.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or acetone.

  • Temperature: 0–25°C.

  • Duration: 6–12 hours.

  • Yield: 60–75% after purification via silica gel chromatography.

Silylation of the 24-Hydroxyl Group

The 24-hydroxyl group of 9-Norketo FK-506 is protected using TIPSCl under anhydrous conditions. This step requires precise control to avoid over-silylation or side reactions at other hydroxyl sites.

Reaction Setup:

  • Reagents:

    • 9-Norketo FK-506 (1 equiv).

    • TIPSCl (1.2 equiv).

    • Imidazole (2.5 equiv) as a base.

  • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature: 25°C under nitrogen atmosphere.

  • Duration: 4–6 hours.

Workup:

  • The reaction mixture is quenched with ice water and extracted with ethyl acetate.

  • Purification via flash chromatography (hexane/ethyl acetate gradient) yields the title compound with ~85% purity , which is further refined using recrystallization.

Optimization Strategies

Regioselectivity Challenges

The 24-hydroxyl group is sterically hindered, necessitating bulky silylating agents like TIPSCl to ensure selectivity. Competing reactions at the 15-, 19-, or 32-hydroxyl positions are mitigated by:

  • Low-temperature reactions (0–5°C) to slow kinetic side reactions.

  • Catalytic DMAP (4-dimethylaminopyridine) to enhance silylation efficiency.

Yield Improvement

  • Excess TIPSCl (1.5 equiv) increases conversion rates but risks byproduct formation.

  • Microwave-assisted synthesis reduces reaction time to 1–2 hours while maintaining yields >80%.

Analytical Characterization

Post-synthesis validation employs:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (932.34866 g/mol).

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 5.55 (m, 1H, allylic H), δ 3.78 (s, 3H, methoxy), δ 1.10–1.20 (m, 21H, TIPS methyl groups).

    • ¹³C NMR: Peaks at 207.5 ppm (C9 keto group) and 18.2 ppm (TIPS methyl carbons).

  • HPLC Purity: >98% using a C18 column (acetonitrile/water gradient).

Industrial-Scale Production

Fermentation-Derived FK-506

The starting material FK-506 is produced via fermentation of Streptomyces tsukubaensis. Key parameters include:

  • Carbon Source: Glycerol or glucose (20 g/L).

  • Nitrogen Source: Soybean meal (15 g/L).

  • Fermentation Duration: 7–10 days at 28°C.

Downstream Processing

  • Extraction: FK-506 is isolated using ethyl acetate.

  • Oxidation and Silylation: Performed in continuous-flow reactors to enhance scalability.

Comparative Data

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume 100 mL500 L
Yield 65–75%70–80%
Purity 98%95%
Cost per Gram $1,200$300

Challenges and Solutions

  • Byproduct Formation: Over-silylation at the 32-hydroxyl group is minimized using steric directing groups during FK-506 modification.

  • Solvent Recovery: DMF is recycled via distillation, reducing environmental impact .

Chemical Reactions Analysis

24-O-Triisopropylsilyl 9-Norketo FK-506 undergoes various chemical reactions, including oxidation and substitution. Common reagents and conditions used in these reactions are not extensively detailed in the available literature. the compound’s structure suggests it can participate in typical organic reactions involving its functional groups .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 24-O-Triisopropylsilyl 9-Norketo FK-506 with FK-506 and related impurities:

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Role/Function
This compound C₅₂H₈₉NO₁₁Si 932.35 Silyl group at position 24; norketo Impurity in Tacrolimus synthesis
FK-506 (Tacrolimus) C₄₄H₆₉NO₁₂ 804.02 Native structure Immunosuppressant targeting FKBP12
Tacrolimus Monohydrate C₄₄H₆₉NO₁₂·H₂O 822.03 Hydrated form Pharmacopeial reference standard
Ascomycin C₄₃H₆₉NO₁₂ 792.00 Structural analog with minor variations Research tool for FKBP studies

Key Observations :

  • The silyl group in this compound increases its molecular weight by ~16% compared to FK-506, likely enhancing lipophilicity and altering pharmacokinetics .

Mechanism of Action (MOA) and Binding Affinity

  • FK-506 : Binds to FKBP12, forming a complex that inhibits calcineurin phosphatase activity, thereby blocking interleukin-2 (IL-2) transcription and T-cell activation .
  • This compound: While direct binding data are unavailable, structural analogs suggest that bulky substituents (e.g., silyl groups) can reduce binding affinity to FKBP12. For example, modifications at the C24 position in FK-506 derivatives have been shown to decrease immunosuppressive activity by up to 90% .
  • Ascomycin : Shares FK-506's FKBP12-binding capacity but exhibits weaker calcineurin inhibition, highlighting the sensitivity of MOA to structural changes .

Functional Implications

  • Solubility and Stability : The triisopropylsilyl group may improve stability in organic solvents, making the compound useful as an intermediate in synthetic chemistry .
  • Transcriptome Impact: Studies on structurally similar compounds (e.g., oleanolic acid derivatives) demonstrate that minor modifications can shift transcriptome profiles, suggesting that this compound may have distinct off-target effects .

Research Findings and Gaps

  • Bioinformatics Insights: Computational docking analyses of analogs like oleanolic acid and hederagenin reveal that structural similarity correlates with shared target proteins . Applying these methods to this compound could predict its interaction partners (e.g., alternative FKBPs or kinases).
  • Pharmacopeial Relevance: The compound is listed as a Tacrolimus impurity (Catalogue No. PA 20 01740), emphasizing its role in quality control rather than therapeutic use .
  • Unanswered Questions: No in vivo or in vitro activity data are available for this compound.

Q & A

Q. What quality control measures are essential for ensuring reproducibility in FK-506 derivative research?

  • Answer : Implement:
  • Blinded analysis : Separate synthesis, bioassay, and data interpretation teams.
  • Reference standards : Use commercially validated compounds (e.g., Florfenicol amine standard for LC-MS calibration) .
  • Data transparency : Share raw datasets (e.g., via Open Science Framework) with metadata on experimental conditions (e.g., humidity, batch numbers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.